2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
The compound 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring linked to a complex ethylamine side chain. This side chain incorporates two distinct heterocyclic moieties: 1,2,3,4-tetrahydroisoquinoline (a bicyclic structure with a basic nitrogen atom) and thiophen-2-yl (a sulfur-containing aromatic ring).
Key structural attributes:
- Benzamide core: The 2,4-dimethoxy substitution pattern may enhance solubility and metabolic stability compared to unsubstituted benzamides .
- Heterocyclic components: The tetrahydroisoquinoline moiety provides a rigid, lipophilic scaffold, while the thiophene ring introduces π-π stacking capabilities.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-28-19-9-10-20(22(14-19)29-2)24(27)25-15-21(23-8-5-13-30-23)26-12-11-17-6-3-4-7-18(17)16-26/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUCNRVQITDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline derivative is synthesized separately, often starting from isoquinoline through hydrogenation and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the benzamide core with the tetrahydroisoquinoline derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of tetrahydroisoquinoline derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, synthesis, and inferred properties:
Key Observations :
- Acetamide vs. Benzamide : The acetamide analogue (MW 300.42) lacks the methoxy groups and benzamide aromaticity, likely reducing π-π interactions and metabolic stability compared to the target compound.
- Substituent Positioning : Compounds with 3,4-dimethoxy groups (e.g., ) exhibit enhanced electron-donating effects, which may influence receptor binding kinetics, whereas the target’s 2,4-dimethoxy arrangement could alter steric hindrance.
- opioid receptors).
Comparison with Analogues :
- details the synthesis of 1,2,4-triazole-thiones via hydrazinecarbothioamide intermediates, highlighting the importance of tautomerism (thione vs. thiol forms) in stabilizing products . This suggests that the target compound’s ethylamine linker may require precise reaction conditions to avoid competing N- or S-alkylation.
- reports the use of BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagents for amide bond formation in tetrahydroisoquinoline derivatives, a method applicable to the target compound’s benzamide synthesis .
Spectroscopic and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- IR Spectroscopy: The C=O stretch in benzamides typically appears at ~1660–1680 cm⁻¹ (cf. 1663–1682 cm⁻¹ in ). Tetrahydroisoquinoline N-H stretches are expected near 3150–3319 cm⁻¹ .
- NMR Spectroscopy :
Biological Activity
2,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with potential pharmacological properties. Its unique structure combines a benzamide core with functional groups that suggest diverse biological activities. This article explores the biological activity of this compound based on available literature and related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 458.59 g/mol. The compound features:
- Benzamide core : Known for its role in various biological activities.
- Tetrahydroisoquinoline moiety : Associated with neuroprotective and psychoactive effects.
- Thiophene ring : Often linked to antimicrobial and anti-inflammatory properties.
Case Studies and Research Findings
Research involving similar compounds provides insights into the potential biological activity of this compound:
- Antidepressant Activity : A study on tetrahydroisoquinoline derivatives showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of neurotransmitter systems.
- Neuroprotective Studies : Research indicated that tetrahydroisoquinolines could protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may have therapeutic potential in conditions like Alzheimer's disease.
- Antimicrobial Studies : Compounds with thiophene rings have been documented to possess antimicrobial properties. A study demonstrated that derivatives exhibited activity against various bacterial strains, supporting the hypothesis that this compound may also exhibit similar effects .
Data Table of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | Benzene ring with methoxy groups; tetrahydroquinoline derivative | Potential antiarrhythmic properties |
| S33138 | A preferential antagonist of D3 dopamine receptors | Exhibits potential antipsychotic properties |
| YM758 | Inhibitor of If current channels | Under development for treating stable angina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
